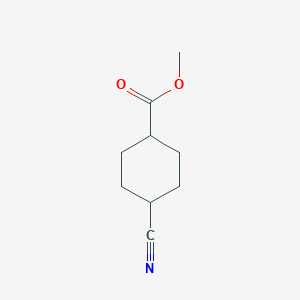

Methyl 4-cyanocyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyanocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMQWNDVUWBSKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464303 | |

| Record name | Methyl trans-4-cyanocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32529-82-1 | |

| Record name | Methyl trans-4-cyanocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Methyl 4-cyanocyclohexanecarboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a key intermediate in the development of pharmaceuticals and specialty chemicals. The document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth analysis of synthetic strategies, mechanistic insights, and detailed experimental protocols. This guide emphasizes the chemical principles underpinning the synthetic choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule incorporating both a cyano group and a methyl ester on a cyclohexane scaffold. This unique combination of functional groups makes it a versatile building block in organic synthesis. The cyclohexane ring provides a non-aromatic, three-dimensional framework, which is often desirable in medicinal chemistry for improving pharmacokinetic properties of drug candidates. The cyano and ester moieties offer multiple avenues for further chemical transformations, serving as handles for the construction of more complex molecular architectures.

The trans isomer, in particular, is a crucial intermediate in the synthesis of pharmacologically active compounds, including potent enzyme inhibitors. For instance, it is a key component in the preparation of certain phosphodiesterase 4 (PDE4) inhibitors, which are investigated for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1] The precise stereochemistry of the substituents on the cyclohexane ring is often critical for biological activity, making stereoselective synthesis a key consideration.

This guide will focus on a logical and efficient synthetic approach, starting from commercially available precursors and detailing the necessary transformations to obtain this compound.

Strategic Approach to Synthesis

The synthesis of this compound can be approached via two primary retrosynthetic disconnections:

-

Esterification of 4-cyanocyclohexanecarboxylic acid: This is the most direct route, where the final step is the esterification of the corresponding carboxylic acid. This strategy is contingent on the availability or efficient synthesis of the carboxylic acid precursor.

-

Cyanation of a methyl 4-substituted-cyclohexanecarboxylate: This approach involves the introduction of the cyano group onto a pre-existing methyl cyclohexanecarboxylate scaffold bearing a suitable leaving group, such as a halide.

This guide will primarily detail the first approach due to the well-established methods for the synthesis of the carboxylic acid intermediate and the straightforward nature of the subsequent esterification.

Overview of the Primary Synthetic Pathway

The chosen synthetic pathway involves a two-step process starting from 1,4-dicyanocyclohexane. This precursor can be selectively hydrolyzed to yield 4-cyanocyclohexanecarboxylic acid, which is then esterified to the target molecule.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 4-cyanocyclohexanecarboxylate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 4-cyanocyclohexanecarboxylate, a bifunctional molecule of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra in major databases, this guide leverages predictive methodologies and spectral data from analogous compounds to offer a robust interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. The document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound effectively. Methodologies are presented with an emphasis on the causal reasoning behind experimental choices, ensuring a self-validating approach to spectral acquisition and interpretation.

Introduction: The Structural Significance of this compound

This compound (C₉H₁₃NO₂) is a disubstituted cyclohexane derivative featuring two key functional groups: a methyl ester and a nitrile.[1] The cyclohexane ring provides a non-aromatic, conformationally flexible scaffold, while the ester and nitrile groups offer sites for further chemical modification, making it a valuable building block in medicinal chemistry and materials science. The relative orientation of the two substituents, cis or trans, significantly influences the molecule's physical and chemical properties, making unambiguous spectroscopic characterization essential for quality control and reaction monitoring.

This guide will detail the expected spectroscopic signatures for both cis and trans isomers, providing a framework for their differentiation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, offering insights into the connectivity, chemical environment, and stereochemistry of the molecule.

Expertise & Rationale: NMR Experimental Design

The choice of solvent and NMR experiment is critical for obtaining high-quality data. Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent dissolving power for nonpolar to moderately polar organic compounds and its single, well-defined solvent peak in ¹³C NMR. A standard 400 MHz spectrometer provides sufficient resolution for routine characterization of a molecule of this complexity.

Step-by-Step Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃. For quantitative analysis, precise weighing is necessary.

-

Solvent & Standard: The CDCl₃ solvent contains a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm for both ¹H and ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

A pulse angle of 30-45 degrees and a repetition time of 2-5 seconds are standard for quantitative measurements.[2]

-

-

¹³C NMR Acquisition:

-

Acquire a broadband proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

The use of proton decoupling simplifies the spectrum to single lines for each unique carbon atom, which aids in interpretation.[3]

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the ¹H NMR signals and pick peaks for both spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the methyl ester protons, the methine protons at C1 and C4, and the methylene protons of the cyclohexane ring. The key differentiating feature between the trans and cis isomers lies in the chemical shifts and coupling constants of the H1 and H4 methine protons.

-

Trans Isomer (1,4-diequatorial): In the more stable chair conformation, both substituents are in the equatorial position. The H1 and H4 protons are therefore in the axial position, leading to larger trans-diaxial coupling constants with adjacent axial protons.

-

Cis Isomer (1-axial, 4-equatorial or vice-versa): This isomer will have one axial and one equatorial substituent. This results in more complex and often narrower signals for the H1 and H4 protons due to the presence of smaller axial-equatorial and equatorial-equatorial couplings.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| -OCH₃ | ~3.70 | Singlet (s) | 3H | Characteristic signal for a methyl ester. |

| H1 (-CH -COOCH₃) | trans: ~2.3-2.5cis: ~2.5-2.7 | Triplet of triplets (tt) or Multiplet (m) | 1H | The chemical shift and multiplicity will be highly dependent on the cis/trans configuration. |

| H4 (-CH -CN) | trans: ~2.6-2.8cis: ~2.8-3.0 | Triplet of triplets (tt) or Multiplet (m) | 1H | Downfield shift due to the electron-withdrawing nitrile group. |

| Cyclohexane -CH₂- | ~1.5 - 2.2 | Multiplets (m) | 8H | Overlapping signals from the four pairs of methylene protons. Axial and equatorial protons will have different chemical shifts. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals for the nine carbon atoms, assuming the chair conformation where the four methylene carbons exist as two pairs of chemically equivalent carbons.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -C =O | ~175 | Typical for an ester carbonyl carbon.[2] |

| -C ≡N | ~122 | Characteristic chemical shift for a nitrile carbon. |

| -OCH₃ | ~52 | Methyl carbon of the ester group. |

| C 1 (-CH-COOCH₃) | ~43 | Methine carbon attached to the ester group. |

| C 4 (-CH-CN) | ~28 | Methine carbon attached to the nitrile group. |

| C 2, C6 | ~29 | Methylene carbons adjacent to C1. |

| C 3, C5 | ~27 | Methylene carbons adjacent to C4. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in the molecule. The causality behind this technique is that specific chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation.[4]

Experimental Workflow: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for liquid samples as it requires minimal sample preparation.

Caption: Workflow for ATR-IR Spectroscopy.

Predicted IR Absorption Data

The IR spectrum will be dominated by strong absorptions from the C≡N and C=O stretching vibrations.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference |

|---|---|---|---|

| ~2940-2860 | C-H (sp³) Stretch | Medium-Strong | [4] |

| ~2245 | C≡N Stretch | Medium | |

| ~1735 | C=O (Ester) Stretch | Strong | [4] |

| ~1450 | -CH₂- Scissoring | Medium | [4] |

| ~1250-1150 | C-O (Ester) Stretch | Strong |[4] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that imparts high energy, leading to extensive and informative fragmentation.

Data Acquisition Logic

In a typical GC-MS setup, the sample is first vaporized and separated from impurities by gas chromatography before entering the mass spectrometer. This ensures that the resulting mass spectrum is of a pure compound.

References

- 1. Methyl4-cyanocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. Methyl cyclohexanecarboxylate(4630-82-4) 1H NMR spectrum [chemicalbook.com]

Physical and chemical properties of Methyl 4-cyanocyclohexanecarboxylate

An In-depth Technical Guide to Methyl 4-cyanocyclohexanecarboxylate for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the essential physical and chemical properties of this compound, a versatile bifunctional building block. The narrative moves beyond a simple data repository to explain the causality behind its properties and applications, providing field-proven insights grounded in authoritative scientific data.

Core Molecular Identity and Structure

This compound is a disubstituted cyclohexane derivative featuring two key functional groups: a methyl ester and a nitrile. These groups, positioned at opposite ends of a saturated carbocyclic scaffold, bestow upon the molecule a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Its formal IUPAC name is methyl 4-cyanocyclohexane-1-carboxylate.[1] The molecule's structure allows for stereoisomerism, a critical consideration for its application in stereoselective synthesis and drug design.

Key Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. This data is aggregated from authoritative chemical databases and provides a quantitative foundation for its handling and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.20 g/mol | [1] |

| IUPAC Name | methyl 4-cyanocyclohexane-1-carboxylate | [1] |

| CAS Number | 32529-82-1 (unspecified stereochemistry) | [1] |

| 19145-95-0 (trans-isomer) | [1] | |

| 20704-70-5 (cis-isomer) | [1] | |

| Canonical SMILES | COC(=O)C1CCC(CC1)C#N | [1] |

| InChIKey | CKMQWNDVUWBSKV-UHFFFAOYSA-N | [1] |

| Polar Surface Area | 50.1 Ų | [1] |

| LogP (Computed) | 1.41 | [1] |

| Storage | 2-8°C, Refrigerator | [2] |

The Critical Role of Stereoisomerism

The 1,4-disubstituted cyclohexane ring is not planar. It predominantly exists in a stable chair conformation to minimize angular and torsional strain. The two substituents—the methyl ester and the nitrile group—can be arranged on the same side of the ring's average plane (cis) or on opposite sides (trans).[3][4] This seemingly subtle difference has profound implications for the molecule's three-dimensional shape, physical properties, and, crucially, its biological activity when incorporated into a larger molecule.

-

trans-isomer : In the most stable chair conformation, both the cyano and methyl ester groups can occupy equatorial positions. This arrangement minimizes steric hindrance (1,3-diaxial interactions), resulting in a thermodynamically more stable isomer.

-

cis-isomer : In any chair conformation, one substituent must occupy an axial position while the other is equatorial. This leads to greater steric strain compared to the trans-diequatorial conformer.

The choice between the cis and trans isomer is a critical decision in drug design, as the precise spatial orientation of functional groups dictates the ability of a drug molecule to bind to its biological target.[5][6]

Caption: Chair conformations of trans and cis isomers.

Synthesis and Chemical Reactivity

This compound is typically synthesized from precursors already containing the cyclohexane core. A common and efficient laboratory-scale synthesis involves the esterification of 4-cyanocyclohexanecarboxylic acid.

Experimental Protocol: Fischer Esterification of 4-Cyanocyclohexanecarboxylic Acid

This protocol describes a standard procedure for synthesizing the target compound. The causality behind each step is explained to ensure reproducibility and understanding.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanocyclohexanecarboxylic acid (1.0 eq).

-

Solvent and Catalyst: Add an excess of methanol (MeOH, ~20-30 eq), which serves as both the solvent and the reactant. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05-0.1 eq) dropwise while stirring. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Heating: Heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy to overcome the reaction barrier, driving the equilibrium towards the ester product.

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: The basic NaHCO₃ neutralizes the acidic catalyst and any unreacted carboxylic acid, quenching the reaction.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes). Combine the organic layers. Causality: The ester product is significantly more soluble in the organic solvent than in the aqueous phase, allowing for its separation from inorganic salts and methanol.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Reactivity Profile

The molecule's utility stems from the orthogonal reactivity of its two functional groups.

-

Ester Group: Can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides via reaction with amines.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or more commonly, reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation). This amine serves as a crucial handle for further functionalization.

Caption: Key chemical transformations of the title compound.

Spectroscopic Signature

Characterization of this compound relies on standard spectroscopic techniques. The expected spectral data provides a fingerprint for verifying its synthesis and purity.

-

¹H NMR Spectroscopy: The spectrum would be complex due to the cyclohexane ring protons. Key expected signals include:

-

A singlet around δ 3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃).

-

A series of multiplets between δ 1.5-2.5 ppm for the ten protons on the cyclohexane ring. The exact chemical shifts and coupling patterns will depend on the cis/trans isomeric ratio and the specific conformation.[7][8]

-

-

¹³C NMR Spectroscopy: The spectrum should display all nine unique carbon atoms.

-

A signal around δ 175 ppm for the ester carbonyl carbon (C=O).

-

A signal around δ 122 ppm for the nitrile carbon (C≡N).

-

A signal around δ 52 ppm for the methyl ester carbon (-OCH₃).

-

Several signals in the δ 25-45 ppm range for the sp³ hybridized carbons of the cyclohexane ring.[9]

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band around 2240 cm⁻¹ , characteristic of the C≡N stretching vibration.

-

A strong, sharp absorption band around 1730 cm⁻¹ , characteristic of the C=O stretching vibration of the saturated ester.[9]

-

-

Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 167.

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a strategic building block for novel therapeutics. Its bifunctional nature and saturated core are highly desirable features in modern drug design.

Role as a Versatile Synthetic Intermediate

The molecule serves as a precursor to 1,4-disubstituted cyclohexanes bearing amine and carboxylic acid functionalities, which are common pharmacophores. For instance, reduction of the nitrile to an amine yields methyl 4-(aminomethyl)cyclohexanecarboxylate, a precursor to tranexamic acid derivatives.[10] Hydrolysis of the ester provides 4-cyanocyclohexanecarboxylic acid.

A notable application is in the synthesis of inhibitors for phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). Patent literature describes the use of 4-cyanocyclohexanecarboxylic acid as a key intermediate in the preparation of potent PDE4 inhibitors.[11]

Caption: Role as an intermediate in a drug discovery workflow.

The Cyclohexane Ring as a Bioisostere

In medicinal chemistry, a common strategy is to replace aromatic rings (e.g., a phenyl ring) with saturated carbocyclic scaffolds like cyclohexane. This is known as bioisosterism. The cyclohexane ring in this compound provides a three-dimensional, non-planar scaffold that can improve several key drug-like properties:

-

Increased Solubility: Replacing a flat, hydrophobic aromatic ring with a saturated ring can disrupt crystal packing and improve aqueous solubility.

-

Improved Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Saturated rings are generally more metabolically robust, leading to a longer half-life in the body.

-

Enhanced Target Binding: The defined three-dimensional geometry of the cyclohexane ring can lead to more specific and higher-affinity interactions with the protein target.[12][13]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific Material Safety Data Sheet (MSDS) for this compound may vary by supplier, general guidelines based on similar chemicals apply.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.[14][15]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Ground and bond containers when transferring material to prevent static discharge.[16][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. Recommended storage is refrigerated (2-8°C).[2]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[14]

-

Skin: Wash off with soap and plenty of water while removing contaminated clothing.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[14]

-

References

- 1. This compound | C9H13NO2 | CID 11389613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics (Journal Article) | OSTI.GOV [osti.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Methyl cyclohexanecarboxylate(4630-82-4) 1H NMR spectrum [chemicalbook.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. dl.iranchembook.ir [dl.iranchembook.ir]

- 10. Methyl 4-(hydroxymethyl)cyclohexanecarboxylate For Research [benchchem.com]

- 11. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 12. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. cleanchemlab.com [cleanchemlab.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Cis/Trans Isomerization of Methyl 4-cyanocyclohexanecarboxylate

Foreword: Navigating the Stereochemical Landscape of Substituted Cyclohexanes

In the realm of medicinal and materials chemistry, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity, material properties, and therapeutic efficacy. The cyclohexane ring, a ubiquitous scaffold in numerous pharmaceuticals and functional materials, presents a fascinating case study in stereoisomerism. The interconversion between its cis and trans diastereomers, a process known as isomerization or epimerization, is a fundamental transformation that can dramatically alter a molecule's interaction with its biological target or its performance in a material.

This technical guide provides a comprehensive exploration of the cis/trans isomerization of methyl 4-cyanocyclohexanecarboxylate, a model 1,4-disubstituted cyclohexane. We will delve into the thermodynamic principles governing isomer stability, the kinetic factors influencing the rate of interconversion, and the practical experimental methodologies for effecting and analyzing this transformation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of stereochemical control and its implications in molecular design and synthesis.

The Conformational Energetics of 1,4-Disubstituted Cyclohexanes: A Tale of Two Isomers

The stereochemistry of this compound is best understood through the lens of conformational analysis. The cyclohexane ring is not a planar hexagon; it predominantly adopts a low-energy "chair" conformation. In this conformation, the substituents on the ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring).[1]

The interconversion between two chair conformations is a rapid process at room temperature, known as a "ring flip." During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.[2] The energetic favorability of a particular conformation is largely dictated by the steric strain experienced by the substituents. Axial substituents are generally more sterically hindered due to 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.[3] Consequently, bulkier substituents have a strong preference for the equatorial position.[4]

Cis vs. Trans Isomers: A Matter of Relative Stability

For a 1,4-disubstituted cyclohexane like this compound, two diastereomers exist: cis and trans.

-

Cis-isomer: In the cis isomer, the two substituents are on the same face of the cyclohexane ring. In the chair conformation, this necessitates that one substituent is in an axial position and the other is in an equatorial position. Through a ring flip, the axial and equatorial positions of the two substituents are interchanged.[5]

-

Trans-isomer: In the trans isomer, the substituents are on opposite faces of the ring. This allows for a chair conformation where both substituents can occupy equatorial positions, minimizing steric strain. A ring flip would force both substituents into the highly unfavorable diaxial conformation.[5]

The relative stability of the cis and trans isomers, and the preferred conformation of the cis isomer, is determined by the relative steric bulk of the two substituents. This is quantified by their "A-values," which represent the free energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| Cyano (-CN) | ~0.2 |

| Methoxycarbonyl (-COOCH₃) | ~1.2 |

Table 1: Approximate A-values for the cyano and methoxycarbonyl functional groups.

As indicated in Table 1, the methoxycarbonyl group is significantly bulkier than the cyano group. This has two important consequences:

-

The trans isomer is thermodynamically more stable than the cis isomer. In the trans isomer, both the cyano and methoxycarbonyl groups can reside in the energetically favored equatorial positions. In contrast, the cis isomer must always have one substituent in a less stable axial position.[4]

-

The preferred conformation of the cis isomer will have the bulkier methoxycarbonyl group in the equatorial position and the smaller cyano group in the axial position to minimize 1,3-diaxial interactions.

The Mechanism of Isomerization: A Base-Catalyzed Epimerization

The interconversion between the cis and trans isomers of this compound does not occur spontaneously at a significant rate under normal conditions. An energy barrier must be overcome to break and reform the carbon-hydrogen bond at one of the stereocenters. This process, known as epimerization, can be effectively catalyzed by a base.

The mechanism proceeds through the formation of a resonance-stabilized enolate intermediate. The proton at the carbon bearing the methoxycarbonyl group (the α-proton) is weakly acidic and can be abstracted by a sufficiently strong base. This deprotonation results in the formation of a planar enolate, which temporarily removes the stereochemistry at that carbon. Subsequent reprotonation of the enolate can occur from either face, leading to the formation of both the cis and trans isomers.

Figure 1: A simplified diagram illustrating the base-catalyzed isomerization of this compound via a planar enolate intermediate.

Kinetic vs. Thermodynamic Control: Directing the Isomeric Ratio

The final ratio of cis to trans isomers in a reaction mixture is determined by the principles of kinetic and thermodynamic control.[6]

-

Thermodynamic Control: Under conditions where the isomerization is reversible (e.g., higher temperatures, longer reaction times), the system will eventually reach equilibrium. The final product distribution will reflect the relative thermodynamic stabilities of the isomers.[7][8] As the trans isomer of this compound is more stable, it will be the major product under thermodynamic control.

-

Kinetic Control: Under conditions where the isomerization is effectively irreversible (e.g., lower temperatures, shorter reaction times), the product ratio is determined by the relative rates of formation of the isomers.[6][7] The isomer that is formed faster will be the major product.

In the context of base-catalyzed epimerization, the reaction is typically run under conditions that favor thermodynamic control to maximize the yield of the more stable trans isomer.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the isomerization and subsequent analysis of this compound.

Protocol for Base-Catalyzed Isomerization

This protocol describes a general procedure for the isomerization of a cis-rich mixture of this compound to a mixture enriched in the thermodynamically more stable trans isomer. This method is adapted from procedures for the epimerization of similar substituted cyclohexanecarboxylic acid derivatives.[9][10]

Materials:

-

cis-Methyl 4-cyanocyclohexanecarboxylate (or a cis/trans mixture)

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting material (1.0 eq) in anhydrous methanol.

-

Addition of Base: While stirring, add a catalytic amount of sodium methoxide (e.g., 0.1-0.3 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-8 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification (if necessary): The resulting mixture of cis and trans isomers can be purified by column chromatography on silica gel or by fractional distillation under reduced pressure, although separation can be challenging due to similar physical properties.[5]

Figure 2: A workflow diagram for the base-catalyzed isomerization of this compound.

Analytical Characterization

Accurate characterization of the cis and trans isomers is crucial for determining the success of the isomerization reaction. The following analytical techniques are recommended.

GC is an excellent technique for separating and quantifying the cis and trans isomers due to their likely difference in boiling points and interaction with the stationary phase.[11]

Recommended GC Conditions:

| Parameter | Setting |

| Column | A polar capillary column (e.g., DB-WAX or equivalent) is recommended to enhance separation based on subtle polarity differences. |

| Injector Temperature | 250 °C |

| Detector (FID) Temp. | 250 °C |

| Carrier Gas | Helium or Hydrogen at a constant flow rate. |

| Oven Program | Initial temperature: 100 °C (hold for 2 min), ramp at 5 °C/min to 200 °C (hold for 5 min). This program should be optimized for the specific instrument and column. |

| Injection | 1 µL of a dilute solution in a suitable solvent (e.g., dichloromethane). |

Table 2: Suggested starting conditions for the GC analysis of this compound isomers. These conditions are based on general protocols for similar compounds and should be optimized.[5]

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the cis and trans isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ significantly between the two isomers due to their different magnetic environments in the axial and equatorial positions.

Expected ¹H NMR Spectral Features:

-

Trans Isomer (diequatorial): The protons at C1 and C4 (the carbons bearing the substituents) will likely appear as complex multiplets. The signals for the ring protons are expected to be in the range of 1.0-2.5 ppm. The methyl ester protons will appear as a sharp singlet around 3.7 ppm.

-

Cis Isomer (axial/equatorial): The signals for the protons at C1 and C4 will have different chemical shifts and coupling patterns compared to the trans isomer due to the presence of one axial and one equatorial substituent. The axial protons generally appear at a higher field (more shielded) than their equatorial counterparts.

IR spectroscopy can confirm the presence of the key functional groups in the molecule.

Expected IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C≡N (Nitrile) | ~2240-2260 | Sharp, medium intensity absorption.[12] |

| C=O (Ester) | ~1735-1750 | Strong, sharp absorption.[10] |

| C-H (sp³) | ~2850-3000 | Stretching vibrations of the cyclohexane ring and methyl group. |

Table 3: Characteristic infrared absorption frequencies for the functional groups in this compound.

Conclusion and Future Perspectives

The cis/trans isomerization of this compound serves as an excellent model system for understanding the fundamental principles of stereochemistry and reaction control in substituted cyclohexanes. The thermodynamic preference for the trans isomer, driven by the minimization of steric strain, can be exploited through base-catalyzed epimerization to enrich the isomeric mixture in the more stable diastereomer.

The methodologies for isomerization and analysis outlined in this guide provide a robust framework for researchers working with this and similar molecular scaffolds. A thorough understanding of these principles is paramount for the rational design and synthesis of molecules with precisely controlled three-dimensional structures, a critical aspect in the development of new therapeutics and advanced materials. Future work in this area could involve the exploration of alternative catalytic systems for isomerization, including enzymatic and heterogeneous catalysts, which may offer improved selectivity and milder reaction conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]

- 3. On the Mechanism of the Acid/Base-Catalyzed Thermal Cis-Trans Isomerization of Methyl Orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. IR spectrum: Nitriles [quimicaorganica.org]

- 7. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 8. trans-4-Cyanocyclohexanecarboxylic acid | C8H11NO2 | CID 10130061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to Methyl 4-cyanocyclohexanecarboxylate: Synthesis, Stereochemistry, and Applications

Introduction: A Versatile Intermediate in Pharmaceutical and Materials Science

Methyl 4-cyanocyclohexanecarboxylate is a bifunctional organic molecule that has garnered significant interest as a key intermediate in the synthesis of various high-value compounds. Its cyclohexane scaffold, substituted with both a cyano and a methyl ester group, offers two reactive centers that can be selectively manipulated to create a diverse range of molecular architectures. This guide provides a comprehensive overview of the historical context, synthetic evolution, stereochemical considerations, and practical applications of this important building block, with a particular focus on its role in the development of pharmaceuticals.

While a singular "discovery" paper for this compound is not prominent in the historical literature, its emergence is intrinsically linked to the broader development of catalytic hydrogenation techniques for aromatic compounds throughout the 20th century. Initially prepared as one of many substituted cyclohexane derivatives, its significance grew with the discovery of its utility as a precursor to commercially important molecules, most notably the antifibrinolytic drug tranexamic acid.

Physicochemical Properties and Stereoisomerism

This compound (C₉H₁₃NO₂) is a compound that exists as two geometric isomers: cis and trans. The spatial arrangement of the cyano and methyl ester groups relative to the plane of the cyclohexane ring dictates the isomer's physical properties and, crucially, the stereochemistry of its downstream products.

| Property | Value (Calculated)[1] |

| Molecular Weight | 167.20 g/mol |

| Molecular Formula | C₉H₁₃NO₂ |

| Isomers | cis and trans |

| CAS Numbers | 32529-82-1 (isomer unspecified) |

| 19145-95-0 (trans-isomer) |

The trans-isomer is often the more desired product in pharmaceutical synthesis due to its specific stereochemical requirements for biological activity in target molecules. The differing spatial arrangements of the functional groups in the cis and trans isomers lead to distinct spectroscopic signatures, which are critical for their identification and characterization.

The Genesis of Synthesis: Catalytic Hydrogenation

The primary and most industrially viable route to this compound is the catalytic hydrogenation of its aromatic precursor, methyl 4-cyanobenzoate. This reaction involves the saturation of the benzene ring with hydrogen, a process that has been extensively studied and optimized since the pioneering work of Sabatier and Ipatieff on catalytic hydrogenation.[2]

The choice of catalyst, solvent, and reaction conditions plays a pivotal role in the efficiency of the hydrogenation and, importantly, the resulting ratio of cis to trans isomers.

Causality in Experimental Design: Catalyst and Conditions

The hydrogenation of the aromatic ring in methyl 4-cyanobenzoate is a thermodynamically favorable but kinetically slow process that requires a catalyst to proceed at a reasonable rate.

-

Catalyst Selection: Noble metal catalysts, particularly those based on rhodium (Rh) and ruthenium (Ru), are highly effective for the hydrogenation of aromatic rings.[3][4] Rhodium catalysts often exhibit high activity under milder conditions, while ruthenium catalysts are also robust and can be used effectively. The catalyst support (e.g., carbon, alumina) can also influence the reaction by affecting catalyst dispersion and stability.

-

Stereochemical Control: The stereochemical outcome of the hydrogenation is influenced by the mechanism of hydrogen addition to the aromatic ring on the catalyst surface. The reaction typically proceeds via a syn-addition of hydrogen atoms, leading to the formation of the cis-isomer as the initial major product.[5] However, under certain conditions, isomerization can occur, leading to an enrichment of the thermodynamically more stable trans-isomer. Factors that can promote the formation of the trans-isomer include higher reaction temperatures, longer reaction times, and the presence of certain catalyst promoters or basic additives that facilitate epimerization.

-

Solvent Effects: The choice of solvent can impact the solubility of the substrate and hydrogen, as well as the interaction of the substrate with the catalyst surface. Protic solvents like methanol or ethanol are commonly used.

The following diagram illustrates the general synthetic pathway from methyl 4-cyanobenzoate to the cis and trans isomers of this compound.

Caption: Synthetic pathway to this compound isomers.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound via catalytic hydrogenation.

Objective: To synthesize a mixture of cis- and trans-Methyl 4-cyanocyclohexanecarboxylate.

Materials:

-

Methyl 4-cyanobenzoate

-

Methanol (anhydrous)

-

5% Rhodium on carbon (Rh/C) catalyst

-

Hydrogen gas (high purity)

-

High-pressure autoclave (e.g., Parr reactor)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.

-

Charging the Reactor: To the autoclave, add methyl 4-cyanobenzoate (1 equivalent) and methanol to achieve a suitable concentration (e.g., 0.5 M).

-

Catalyst Addition: Carefully add the 5% Rh/C catalyst (e.g., 5 mol%) to the solution.

-

Sealing and Purging: Seal the autoclave and purge the system with an inert gas (e.g., nitrogen or argon) three times to remove any residual air.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the reaction mixture vigorously at a set temperature (e.g., 50-80 °C) for a specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol.

-

Product Isolation: The resulting crude product will be a mixture of cis- and trans-Methyl 4-cyanocyclohexanecarboxylate. Further purification and separation of the isomers can be achieved by column chromatography or fractional distillation.

Characterization and Spectroscopic Analysis

The identification and quantification of the cis and trans isomers are typically performed using a combination of chromatographic and spectroscopic techniques.

Expected Spectroscopic Features:

-

Infrared (IR) Spectroscopy: Both isomers will exhibit characteristic absorption bands for the nitrile (C≡N) and ester (C=O) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between the cis and trans isomers. The chemical shifts of the protons and carbons on the cyclohexane ring will differ due to the different spatial environments of the substituents.

-

¹H NMR: The protons attached to the carbons bearing the cyano and ester groups (C1 and C4) will show different chemical shifts and coupling constants in the cis and trans isomers. In the trans isomer, one of these protons is typically axial and the other equatorial, leading to more complex splitting patterns compared to the cis isomer where both may be in similar environments. The methyl ester protons will appear as a singlet around 3.6-3.7 ppm.[11]

-

¹³C NMR: The chemical shifts of the ring carbons, the nitrile carbon (around 110-125 ppm), and the carbonyl carbon (around 170-180 ppm) will be distinct for each isomer.[6][9]

-

Applications in Drug Development and Beyond

The primary utility of this compound lies in its role as a versatile intermediate. The cyano and ester groups can be transformed into a variety of other functionalities.

The following workflow illustrates the transformation of this compound into key pharmaceutical building blocks.

Caption: Synthetic utility of this compound.

-

Synthesis of Tranexamic Acid: The most significant application is in the synthesis of tranexamic acid. This involves the reduction of the nitrile group to a primary amine and subsequent hydrolysis of the methyl ester to a carboxylic acid. Tranexamic acid is an important medication used to treat or prevent excessive blood loss.

-

Polymer and Materials Science: The bifunctional nature of this molecule also makes it a candidate for the synthesis of specialty polymers and liquid crystals.[12] The rigid cyclohexane core can impart desirable thermal and mechanical properties to polymeric materials.

Conclusion and Future Outlook

This compound, while not a compound of household recognition, represents a cornerstone intermediate in modern organic synthesis. Its history is intertwined with the development of catalytic hydrogenation, and its continued relevance is assured by the demand for its downstream products in the pharmaceutical and materials science sectors. Future research in this area will likely focus on the development of even more efficient and stereoselective catalytic systems for its synthesis, potentially employing biocatalysis or novel heterogeneous catalysts to further enhance the sustainability and cost-effectiveness of its production. The principles of stereochemical control and functional group manipulation embodied in the synthesis and application of this compound will continue to be of fundamental importance to researchers, scientists, and drug development professionals.

References

- 1. This compound | C9H13NO2 | CID 11389613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Essay on the History of Catalytic Hydrogenation of Organic Compounds. From P. Sabatier and V. N. Ipatieff to the Present Days | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. m.youtube.com [m.youtube.com]

- 6. fiveable.me [fiveable.me]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]

- 12. Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics (Journal Article) | OSTI.GOV [osti.gov]

Methyl 4-cyanocyclohexanecarboxylate CAS number and identifiers

An In-depth Technical Guide to Methyl 4-Cyanocyclohexanecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a bifunctional organic compound featuring a cyclohexane scaffold, a key structural motif in medicinal chemistry. The presence of both a methyl ester and a nitrile group on a semi-rigid cyclic backbone makes it a versatile building block for the synthesis of more complex molecules. Its utility is particularly pronounced in the field of drug discovery, where the cyclohexane core serves to orient pharmacophoric elements in three-dimensional space, facilitating precise interactions with biological targets. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis protocols, and its significant role as a precursor to pharmacologically active agents, such as phosphodiesterase 4 (PDE4) inhibitors used in treating inflammatory diseases.[1]

Compound Identification and Physicochemical Properties

Accurate identification is critical for regulatory compliance, safety, and experimental reproducibility. This compound is cataloged under several identifiers across various chemical databases.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 32529-82-1 | [2][3][4] |

| IUPAC Name | methyl 4-cyanocyclohexane-1-carboxylate | [3] |

| Molecular Formula | C₉H₁₃NO₂ | [2][3] |

| Molecular Weight | 167.20 g/mol | [3] |

| Canonical SMILES | COC(=O)C1CCC(CC1)C#N | [3] |

| InChI | InChI=1S/C9H13NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-5H2,1H3 | [3] |

| InChIKey | CKMQWNDVUWBSKV-UHFFFAOYSA-N |[3] |

The physicochemical properties of a compound are crucial for predicting its behavior in both chemical reactions and biological systems. These computed properties offer insights into solubility, membrane permeability, and potential metabolic stability.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 167.094628657 Da | [3] |

| Topological Polar Surface Area | 50.1 Ų |[3] |

It is important to note that this compound exists as cis and trans stereoisomers. The relative orientation of the ester and nitrile groups influences the molecule's overall shape and can be a critical factor in stereoselective synthesis and biological activity.[3] The trans isomer is often of particular interest in synthetic applications.[5]

Synthesis and Chemical Reactivity

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid precursor, 4-cyanocyclohexanecarboxylic acid. This two-step conceptual approach involves first establishing the cyanated cyclohexane core and then performing the esterification.

References

- 1. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C9H13NO2 | CID 11389613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Methyl 4-(hydroxymethyl)cyclohexanecarboxylate For Research [benchchem.com]

A Technical Guide to the Commercial Availability and Application of Methyl 4-cyanocyclohexanecarboxylate

Introduction

In the landscape of modern drug discovery and materials science, the strategic use of molecular building blocks is paramount to the efficient synthesis of novel compounds. Methyl 4-cyanocyclohexanecarboxylate, a bifunctional alicyclic molecule, represents a key intermediate whose utility is derived from its distinct and orthogonally reactive functional groups: a methyl ester and a nitrile. The cyclohexane scaffold provides a three-dimensional framework that is highly desirable in medicinal chemistry for escaping the "flatland" of aromatic compounds, often leading to improved physicochemical properties and novel intellectual property.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the commercial availability of this compound, guidance on its quality verification, and insights into its application as a strategic precursor in the synthesis of complex molecular targets, such as inhibitors of phosphodiesterase 4 (PDE4).[1]

Core Physicochemical & Identification Data

Accurate identification is the first step in any successful research endeavor. The fundamental properties of this compound are summarized below.

| Property | Data | Source(s) |

| IUPAC Name | methyl 4-cyanocyclohexane-1-carboxylate | [2] |

| Synonyms | This compound, Cyclohexanecarboxylic acid, 4-cyano-, methyl ester | [3] |

| CAS Number | 32529-82-1 | [2][3][4] |

| Molecular Formula | C₉H₁₃NO₂ | [2][3][4] |

| Molecular Weight | 167.21 g/mol | [2][3] |

| InChIKey | CKMQWNDVUWBSKV-UHFFFAOYSA-N | [2][5] |

| Canonical SMILES | COC(=O)C1CCC(CC1)C#N | [2] |

| Typical Purity | ≥97% | [4][5][6] |

| Storage Conditions | 2-8°C, Refrigerator | [3] |

Commercial Sourcing and Procurement

This compound is readily available from various chemical suppliers, primarily for research and development purposes. It is crucial to note that this compound is intended for laboratory use only and is not approved for direct medical or consumer applications.[4][5] The procurement and subsequent use of this chemical should follow a stringent verification workflow to ensure experimental integrity.

Caption: Procurement and verification workflow for research chemicals.

The following table lists several known suppliers. Pricing and availability are subject to change and should be confirmed directly with the vendor.

| Supplier | Typical Purity | Available Quantities |

| Fluorochem | 97% | 100mg, 250mg, 500mg, 1g |

| Pharmaffiliates | Not specified | Inquiry-based |

| Aladdin Scientific | min 97% | 100mg |

| Dayang Chem (Hangzhou) | Not specified | Inquiry-based (g to kg) |

| Shanghai Nianxing Ind. | 97.0% | Inquiry-based |

Quality Verification: The Spectroscopic Profile

Before its inclusion in any synthetic route, the identity and purity of this compound must be confirmed. The expected spectroscopic data, based on its molecular structure, are as follows. This serves as a self-validating system for any researcher procuring the material.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a sharp singlet around 3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃). The protons on the cyclohexane ring will appear as a series of complex multiplets between approximately 1.5 and 2.5 ppm. The exact chemical shifts and coupling patterns will depend on whether the sample is the cis isomer, the trans isomer, or a mixture.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals to identify include the carbonyl carbon of the ester (δ ≈ 175 ppm), the nitrile carbon (δ ≈ 120 ppm), and the methoxy carbon (δ ≈ 52 ppm). Several signals corresponding to the sp³-hybridized carbons of the cyclohexane ring would be expected in the 25-45 ppm region.

-

IR (Infrared) Spectroscopy: Two highly characteristic peaks are expected. A sharp, strong absorption band around 2240 cm⁻¹ for the nitrile (C≡N) stretch, and a strong carbonyl (C=O) stretch for the ester at approximately 1735 cm⁻¹ . The absence of a broad peak around 3300 cm⁻¹ would confirm the absence of significant carboxylic acid or water impurities.

-

MS (Mass Spectrometry): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at an m/z ratio of 167. Common fragmentation patterns would include the loss of the methoxy group ([M-31]⁺) and the loss of the entire carbomethoxy group ([M-59]⁺).

Key Applications in Drug Discovery & Synthesis

The true value of this compound lies in its synthetic versatility. The ester and nitrile groups can be selectively transformed into a variety of other functionalities, making it a powerful scaffold for building molecular complexity.

A notable application is its use as a precursor in the synthesis of 4-cyanocyclohexanecarboxylic acid, an intermediate for preparing potent phosphodiesterase 4 (PDE4) inhibitors.[1] These inhibitors have therapeutic potential for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1]

The synthetic utility stems from the ability to convert the two functional groups into a carboxylic acid and an amine, respectively, yielding an amino acid scaffold that is non-proteinogenic. This is a common strategy in drug design to create peptidomimetics with enhanced metabolic stability and cell permeability.

References

- 1. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 2. This compound | C9H13NO2 | CID 11389613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Methyl4-cyanocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]

- 6. methyl 4-cyanocyclohexane-1-carboxylate | CAS#:32529-82-1 | Chemsrc [chemsrc.com]

Methodological & Application

Application Notes and Protocols: Methyl 4-cyanocyclohexanecarboxylate in Organic Synthesis

Introduction: A Versatile Bifunctional Building Block

Methyl 4-cyanocyclohexanecarboxylate is a valuable bifunctional molecule for organic synthesis, particularly in the realms of pharmaceutical and materials science. Its structure, featuring both a cyano group and a methyl ester on a cyclohexane scaffold, allows for orthogonal chemical transformations, making it a strategic starting material for the synthesis of complex target molecules. The cyclohexane ring provides a rigid, three-dimensional framework that is often sought after in drug design to improve target binding and pharmacokinetic properties. This application note will delve into the synthetic utility of this compound, providing detailed protocols for its key transformations and highlighting its role in the synthesis of bioactive molecules.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| CAS Number | 32529-82-1 |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | Approx. 250 °C (decomposes) |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) |

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The cyano group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The methyl ester can be hydrolyzed to a carboxylic acid or reduced to a primary alcohol. This orthogonality allows for selective manipulation of one group while the other remains intact, or for the simultaneous transformation of both.

Caption: Key transformations of this compound.

Application in the Synthesis of Bioactive Molecules

Synthesis of Tranexamic Acid: A Prime Example

Tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an important antifibrinolytic agent used to treat or prevent excessive blood loss.[2][3][4] this compound is an excellent precursor for the synthesis of this drug. The synthesis involves two key transformations: the reduction of the nitrile to a primary amine and the hydrolysis of the methyl ester to a carboxylic acid. The order of these steps can be varied, but a common approach involves the catalytic hydrogenation of the nitrile followed by hydrolysis of the ester.

Protocol 1: Synthesis of trans-4-(Aminomethyl)cyclohexanecarboxylic Acid (Tranexamic Acid)

This protocol is adapted from established procedures for the reduction of nitriles and hydrolysis of esters on similar substrates.[5][6][7]

Step 1: Catalytic Hydrogenation of this compound

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles to primary amines. Raney Nickel is a cost-effective and highly active catalyst for this transformation. The use of ammonia in the reaction medium helps to suppress the formation of secondary amine byproducts.[6][7]

-

Procedure:

-

To a high-pressure autoclave, add this compound (1 eq.), methanol as the solvent, and a catalytic amount of Raney Nickel (5-10 wt%).

-

Add a solution of ammonia in methanol (e.g., 7N) to the reaction mixture.

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 atm.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

-

After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude Methyl 4-(aminomethyl)cyclohexanecarboxylate.

-

Step 2: Hydrolysis of Methyl 4-(aminomethyl)cyclohexanecarboxylate

-

Rationale: Basic hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. The resulting carboxylate salt is then protonated with acid to yield the final product.

-

Procedure:

-

Dissolve the crude Methyl 4-(aminomethyl)cyclohexanecarboxylate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

-

Carefully acidify the aqueous layer with hydrochloric acid to a pH of 6-7. The product, tranexamic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield tranexamic acid. The product is a mixture of cis and trans isomers.

-

The desired trans isomer can be obtained by recrystallization from a suitable solvent system, such as water/isopropanol.

-

Caption: Synthetic route to Tranexamic Acid.

Intermediate in the Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

This compound and its corresponding carboxylic acid have been identified as key intermediates in the synthesis of phosphodiesterase 4 (PDE4) inhibitors.[8] PDE4 is a crucial enzyme in the inflammatory cascade, and its inhibitors are being investigated for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The cyclohexane scaffold provides a rigid core for the elaboration of more complex structures that can interact with the active site of the PDE4 enzyme.

While specific, detailed protocols starting from this compound are often proprietary, the general strategy involves the conversion of the cyano and ester groups into functionalities that can be further elaborated to construct the final inhibitor. For instance, the carboxylic acid derived from the hydrolysis of the ester can be coupled with various amines, and the amine derived from the reduction of the nitrile can be acylated or alkylated.

Selective Transformations: Protocols and Mechanistic Insights

Protocol 2: Selective Hydrolysis of the Methyl Ester

-

Rationale: In some synthetic routes, it is desirable to hydrolyze the methyl ester while leaving the nitrile group intact. Standard basic hydrolysis conditions can sometimes lead to partial hydrolysis of the nitrile. A milder, non-aqueous method can provide higher selectivity. The use of "anhydrous hydroxide," generated from potassium tert-butoxide and a stoichiometric amount of water in an aprotic solvent like DMSO, has been shown to be effective for the hydrolysis of hindered esters at room temperature.[9][10][11][12]

-

Procedure:

-

To a solution of potassium tert-butoxide (2 eq.) in anhydrous DMSO, add one equivalent of water and stir for 10 minutes.

-

Add a solution of this compound (1 eq.) in anhydrous DMSO to the "anhydrous hydroxide" solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into water and acidify with dilute HCl to a pH of 2-3.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-cyanocyclohexanecarboxylic acid.

-

Protocol 3: Selective Reduction of the Nitrile Group

-

Rationale: The selective reduction of a nitrile in the presence of an ester can be achieved using catalytic hydrogenation under specific conditions. Catalysts such as Raney Cobalt or Palladium on carbon (Pd/C) can exhibit good selectivity for nitrile reduction over ester reduction.[6][7] The choice of solvent and additives can also influence the selectivity.

-

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1 eq.) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C (5 mol%).

-

Purge the vessel with nitrogen and then with hydrogen.

-

Pressurize the vessel with hydrogen gas (1-10 atm) and stir the reaction mixture at room temperature.

-

Monitor the reaction by GC-MS. The reaction is typically complete in 12-24 hours.

-

Upon completion, vent the hydrogen and filter the reaction mixture through Celite.

-

Concentrate the filtrate under reduced pressure to yield crude Methyl 4-(aminomethyl)cyclohexanecarboxylate.

-

Table 2: Summary of Key Transformations and Reagents

| Transformation | Reagents and Conditions | Product |

| Ester Hydrolysis | 1. NaOH, H₂O/MeOH, reflux; 2. HCl | 4-Cyanocyclohexanecarboxylic Acid |

| Nitrile Reduction | H₂, Raney Ni, NH₃/MeOH, high pressure | Methyl 4-(aminomethyl)cyclohexanecarboxylate |

| Dual Reduction | 1. H₂, Raney Ni, NH₃/MeOH; 2. LiAlH₄, THF | 4-(Aminomethyl)cyclohexanemethanol |

| Selective Ester Hydrolysis | K-tBuO, H₂O, DMSO, rt | 4-Cyanocyclohexanecarboxylic Acid |

| Selective Nitrile Reduction | H₂, Pd/C, MeOH, rt | Methyl 4-(aminomethyl)cyclohexanecarboxylate |

Conclusion: A Building Block for Innovation

This compound is a versatile and valuable building block in organic synthesis. Its bifunctional nature, coupled with the rigid cyclohexane scaffold, provides a powerful platform for the construction of complex and biologically active molecules. The protocols and insights provided in this application note are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of new therapeutics and advanced materials.

References

- 1. This compound | C9H13NO2 | CID 11389613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 9. scite.ai [scite.ai]

- 10. pubs.acs.org [pubs.acs.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

Methyl 4-cyanocyclohexanecarboxylate: A Versatile Scaffold for Modern Medicinal Chemistry

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of contemporary drug discovery, the selection of appropriate chemical building blocks is a critical determinant of success. The judicious choice of a scaffold can profoundly influence a molecule's three-dimensional structure, physicochemical properties, and ultimately, its biological activity and pharmacokinetic profile. Methyl 4-cyanocyclohexanecarboxylate has emerged as a particularly valuable and versatile building block for medicinal chemists. Its unique architecture, featuring a rigid cyclohexane core functionalized with both a methyl ester and a cyano group, offers a powerful platform for the synthesis of diverse and complex molecular entities.

The cyclohexane ring provides a non-aromatic, conformationally restricted scaffold that allows for the precise spatial orientation of substituents, a key factor in optimizing interactions with biological targets.[1] The two functional groups, the ester and the nitrile, offer orthogonal chemical handles for a variety of synthetic transformations. The methyl ester is readily converted to amides, carboxylic acids, or can be reduced to an alcohol, while the cyano group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. This bifunctionality allows for the systematic exploration of chemical space and the fine-tuning of a drug candidate's properties.

This guide provides an in-depth overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its key transformations. The focus is not only on the "how" but also the "why," providing the scientific rationale behind the experimental choices to empower researchers in their drug development endeavors.

Physicochemical Properties and Stereoisomerism

The physical and chemical characteristics of this compound are fundamental to its application in synthesis. The presence of both a polar cyano group and a moderately polar ester group on a non-polar cyclohexane ring results in a molecule with balanced solubility.

| Property | Value |

| IUPAC Name | methyl 4-cyanocyclohexane-1-carboxylate[2] |

| Molecular Formula | C9H13NO2[2][3] |

| Molecular Weight | 167.21 g/mol [2][3] |

| CAS Number | 32529-82-1[2][3] |

| Appearance | Not Available[3] |

| Storage | 2-8°C Refrigerator[3] |

A critical consideration in the use of 4-substituted cyclohexanes is the existence of cis and trans stereoisomers. The relative orientation of the cyano and methyl carboxylate groups can significantly impact the overall shape of the molecule and, consequently, its ability to bind to a specific biological target. The trans isomer generally adopts a more linear and rigid conformation, while the cis isomer is more kinked. The choice between the cis and trans isomers is a crucial design element in medicinal chemistry, often leading to significant differences in pharmacological activity.

Core Applications in Medicinal Chemistry

The utility of this compound as a building block stems from its ability to impart desirable properties to drug candidates and to serve as a versatile scaffold for further chemical modifications.

A Rigid Scaffold for Diverse Therapeutic Targets

The cyclohexane core is a common motif in many approved drugs and investigational agents.[1] Its conformational rigidity helps to pre-organize the appended functional groups into a specific spatial arrangement, which can lead to higher binding affinity and selectivity for the target protein. This is in contrast to more flexible aliphatic chains, where an entropic penalty must be paid upon binding.

One notable application of the 4-cyanocyclohexylcarboxylate motif is in the development of phosphodiesterase 4 (PDE4) inhibitors.[4] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[4] The cyclohexane scaffold can effectively position the necessary pharmacophoric elements for interaction with the PDE4 active site.

Modulation of Physicochemical and Pharmacokinetic Properties

The incorporation of the 4-cyanocyclohexylcarboxylate moiety can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[5] The cyano group, in particular, is a bioisostere for other functional groups and can influence polarity, hydrogen bonding capacity, and metabolic stability. The cyclohexane ring itself increases the lipophilicity of a molecule, which can enhance cell membrane permeability. By strategically modifying the ester and nitrile functionalities, medicinal chemists can fine-tune the overall physicochemical profile of a drug candidate to optimize its pharmacokinetic behavior.[5][6]

Synthetic Protocols and Methodologies

The true power of this compound lies in its synthetic versatility. The following protocols detail two fundamental transformations that unlock the potential of this building block for the synthesis of compound libraries for drug discovery.

Protocol 1: Synthesis of N-Aryl/Alkyl-4-cyanocyclohexanecarboxamides via Amidatio

The formation of an amide bond is one of the most common reactions in medicinal chemistry. This protocol describes a reliable method for the amidation of the methyl ester of this compound.

Rationale for Experimental Choices:

-

Catalyst: Zirconium(IV) chloride (ZrCl₄) is an effective Lewis acid catalyst for the amidation of esters with less reactive amines, such as anilines.[7] It activates the ester carbonyl, making it more susceptible to nucleophilic attack by the amine. For more reactive aliphatic amines, a base-catalyzed approach using sodium methoxide can also be effective.[7]

-

Solvent: Anhydrous toluene is a suitable high-boiling, non-protic solvent that allows the reaction to be conducted at elevated temperatures to drive it to completion.

-